Dihydroergonine - 35167-84-1

Dihydroergonine

Catalog Number: EVT-1550806
CAS Number: 35167-84-1
Molecular Formula: C30H39N5O5
Molecular Weight: 549.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergonine is a compound related to the class of ergoline alkaloids, which are derived from the ergot fungus. It is structurally similar to other compounds in this class, such as dihydrolysergic acid and dihydrolysergol. Dihydroergonine has garnered interest due to its potential pharmacological properties, particularly in the context of neurological applications and pain management.

Source

Dihydroergonine is primarily synthesized in laboratories, with natural sources being limited. The compound can be derived from ergot alkaloids, which are produced by the Claviceps purpurea fungus. This fungus infects cereal grains and has been historically significant due to its psychoactive properties.

Classification

Dihydroergonine belongs to the category of ergoline derivatives. Ergoline alkaloids are known for their complex structures and diverse biological activities. Dihydroergonine specifically is classified under the broader category of psychoactive compounds, with potential applications in therapeutic settings.

Synthesis Analysis

Methods

The synthesis of dihydroergonine can be achieved through various chemical reactions, including:

  1. Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of reactions. For example, one method includes a palladium-catalyzed cyclization process that forms the core structure of dihydroergonine from precursor compounds .
  2. Chemical Modifications: Existing ergoline compounds can be modified chemically to yield dihydroergonine. This might involve reducing double bonds or altering functional groups to achieve the desired structure.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Dihydroergonine features a complex bicyclic structure characteristic of ergoline derivatives. Its molecular formula is C19H24N2C_{19}H_{24}N_2, indicating it contains 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms.

Data

  • Molecular Weight: Approximately 284.41 g/mol
  • Structural Features: The compound contains multiple chiral centers, contributing to its stereochemistry and biological activity.
Chemical Reactions Analysis

Reactions

Dihydroergonine can participate in various chemical reactions typical for alkaloids:

  1. Hydrogenation: The compound can undergo hydrogenation reactions to modify its double bonds.
  2. Acylation: Dihydroergonine may react with acyl chlorides to form acyl derivatives.
  3. Alkylation: It can also serve as a nucleophile in alkylation reactions.

Technical Details

These reactions often require specific reagents and conditions to ensure selectivity and yield. For instance, hydrogenation typically uses palladium on carbon as a catalyst under an inert atmosphere.

Mechanism of Action

Process

The pharmacological effects of dihydroergonine are primarily attributed to its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at certain serotonin receptor subtypes, influencing neurotransmitter release and modulating pain pathways.

Data

Research indicates that dihydroergonine may enhance M2 macrophage polarization while inhibiting M1 polarization in neuropathic pain models . This shift could play a crucial role in its therapeutic effects by reducing inflammation and promoting healing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Dihydroergonine is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

Scientific Uses

Dihydroergonine has potential applications in various fields:

  1. Neurology: Investigated for its analgesic properties in treating neuropathic pain.
  2. Pharmacology: Studied for its effects on serotonin pathways, which could lead to new treatments for mood disorders.
  3. Research: Utilized in studies exploring the mechanisms of action of ergoline derivatives on cellular signaling pathways.
Chemical and Pharmacological Foundations of Dihydroergotamine

Molecular Structure and Stereochemical Properties of Dihydroergotamine

Dihydroergotamine (DHE) is a semisynthetic ergoline alkaloid derived from the hydrogenation of ergotamine, featuring the molecular formula C₃₃H₃₇N₅O₅ and a molecular weight of 583.68 g/mol [4] [9]. Its core structure consists of a tetracyclic ergoline ring system (6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene) fused to a modified tripeptide chain that includes a benzyl moiety [7] [9]. The critical structural modification distinguishing DHE from ergotamine is the saturation of the 9-10 double bond in ring D, resulting in a single bond (C9-C10) that reduces conformational flexibility and alters receptor binding profiles [3] [5]. This hydrogenation diminishes arterial vasoconstrictive potency while enhancing alpha-adrenergic antagonism compared to ergotamine [6] [10].

DHE possesses six chiral centers (C5, C8, C10, C2', C5', C12') that confer complex stereochemical properties essential for pharmacological activity [9]. The naturally occurring configuration features R stereochemistry at C5 and S at C10, with the peptide moiety adopting a constrained conformation that facilitates high-affinity interactions with aminergic receptors [3]. X-ray crystallography and molecular dynamics simulations reveal that DHE maintains a rigid tertiary structure with intramolecular hydrogen bonding between the amide carbonyl (C=O) and the indole nitrogen (N1) of the ergoline ring, stabilizing the bioactive conformation [3] [9]. This stereochemical arrangement enables differential receptor engagement compared to its parent compound ergotamine.

Table 1: Structural Comparison of Ergot Alkaloids

CompoundCore StructureKey ModificationDouble Bond PositionBioactive Conformation
ErgotamineTetracyclic ergolineUnsaturated D-ringΔ⁹,¹⁰Flexible D-ring
DihydroergotamineTetracyclic ergolineHydrogenated D-ringSingle bond C9-C10Rigid D-ring
Lysergic AcidTetracyclic ergolineCarboxylic acid at C8Δ⁹,¹⁰Planar D-ring

Biosynthetic Pathways and Derivatives of Ergot Alkaloids

DHE originates from clavine-type precursors biosynthesized by the ergot fungus Claviceps purpurea, which infects rye and other cereal grains [6] [8]. The biosynthetic pathway initiates with the condensation of tryptophan and dimethylallyl pyrophosphate catalyzed by dimethylallyltryptophan synthase (DMATS), yielding 4-dimethylallyl-L-tryptophan [6]. Subsequent steps involve N-methylation, oxidation, and ring closure reactions to form the tetracyclic ergoline ring of chanoclavine-I aldehyde, which undergoes oxidation and cyclization to produce lysergic acid – the universal precursor for ergopeptine alkaloids [6] [10].

Ergotamine biosynthesis proceeds through the activation of lysergic acid to lysergyl-CoA, followed by a nonribosomal peptide synthetase (NRPS)-catalyzed condensation with a tripeptide moiety (L-alanine-L-phenylalanine-L-proline) [6]. The resulting linear precursor undergoes oxidative cyclization between the indole nitrogen and the carbonyl of the proline residue, forming the characteristic bicyclic peptide structure unique to ergopeptines [6] [10]. DHE is then produced via stereoselective hydrogenation of ergotamine's Δ⁹,¹⁰ bond using catalytic hydrogenation under controlled conditions, which reduces the double bond while preserving other stereocenters [5] [7].

Key derivatives of pharmaceutical significance include:

  • Dihydroergocristine: Hydrogenated derivative of ergocristine with reduced vasoactivity
  • DHE mesylate (methanesulfonate salt): Water-soluble formulation for injection [7]
  • DHE tartrate: Alternative salt form used in some nasal formulations [4]
  • 8′-Hydroxy-DHE: Major active metabolite with equipotent receptor activity [4] [6]

Table 2: Biotransformation Pathway of Ergot Alkaloids

Biosynthetic StageKey IntermediateCatalyzing EnzymeStructural Modification
Early Stage4-Dimethylallyl-L-tryptophanDimethylallyltryptophan synthase (DMATS)Prenylation at C4
Mid StageChanoclavine-I aldehydeFAD-dependent oxidasesAldehyde formation
Late StageLysergic acidLysergyl peptide synthetaseActivation to adenylate
Ergopeptine FormationLysergyl-tripeptideNonribosomal peptide synthetasePeptide chain extension
CyclizationErgotamineOxidoreductasesD-ring formation
DerivatizationDihydroergotamineCatalytic hydrogenationReduction of Δ⁹,¹⁰ bond

Receptor Binding Affinities: Serotonin (5-HT1B/1D/1F), Dopamine (D2), and Adrenergic Receptors

DHE exhibits multireceptorial binding across serotoninergic, dopaminergic, and adrenergic receptor families, with its therapeutic effects primarily mediated through high-affinity interactions with serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors [2] [4]. Quantitative radioligand binding assays demonstrate that DHE binds to human 5-HT1B receptors with Ki values ranging from 0.006-18 nM, approximately 10-fold lower affinity than ergotamine [3] [9]. Molecular dynamics simulations reveal that this reduced potency stems from differential stabilization of transmembrane helices 6 and 7 in the 5-HT1B receptor, where ergotamine forms stronger contacts with residues Trp3276.48 and Phe3316.52 (Ballesteros-Weinstein numbering) [3]. For 5-HT1D receptors, DHE exhibits Ki values of 0.13-0.5 nM, while 5-HT1F binding occurs at approximately 180 nM [4] [9].

DHE's interaction with dopamine D2 receptors occurs with moderate affinity (Ki = 1.2-5.0 nM), functioning as a partial agonist that contributes to both therapeutic effects (antiemetic properties) and side effects [4] [9]. This dopaminergic activity is substantially lower than that of bromocriptine or pergolide, but sufficient to inhibit prolactin secretion at therapeutic concentrations [5] [9].

Adrenergic receptor binding reveals potent α2-adrenergic affinity (Ki = 1.4-3.3 nM) with antagonist activity, while α1-adrenergic binding occurs at 6.6-8.3 nM [4] [9]. This profile contrasts with ergotamine's stronger vasoconstrictive effects, as DHE's hydrogenated structure enhances α-adrenergic antagonism relative to direct vasoconstriction [6] [10]. β-adrenergic receptors show minimal interaction with Ki values exceeding 2,700 nM [4].

Table 3: Receptor Binding Profile of Dihydroergotamine

Receptor TypeSubtypeKi (nM)EfficacyPharmacological Effect
Serotonin5-HT1B0.006-18AgonistCerebral vasoconstriction
Serotonin5-HT1D0.13-0.5AgonistInhibition of neuropeptide release
Serotonin5-HT1F180AgonistTrigeminal inhibition
DopamineD21.2-5.0Partial agonistAntiemetic effect
Adrenergicα1A6.6AntagonistVasodilation
Adrenergicα2A1.9AntagonistModulates sympathetic tone
Adrenergicβ13,100NoneNegligible

Mechanisms of Action: Vascular vs. Neuromodulatory Effects in Migraine Pathophysiology

DHE exerts its antimigraine effects through dual mechanisms involving both vascular modulation and neural signaling pathways [2] [10]. The vascular hypothesis proposes that DHE's 5-HT1B agonism causes constriction of dilated meningeal arteries through Gq/11-mediated signaling pathways, reversing the vasodilation associated with migraine pain [2] [6]. This vasoconstriction primarily affects extracranial arteries and dural vessels without significantly impacting cerebral blood flow, as demonstrated by transcranial Doppler studies showing minimal middle cerebral artery velocity changes [6] [10]. DHE exhibits preferential activity on venous capacitance vessels over arterial beds, distinguishing it from triptans that demonstrate more balanced vasoactivity [10].

Neuromodulatory mechanisms represent the predominant pathway for DHE's efficacy, particularly through three key processes:

  • Inhibition of trigeminovascular activation: DHE's 5-HT1D agonism suppresses calcitonin gene-related peptide (CGRP) release from trigeminal nerve terminals in the dura mater, reducing neurogenic inflammation and plasma protein extravasation [2] [10]. In vivo microdialysis studies demonstrate 70-80% reduction in CGRP release following DHE administration during trigeminal ganglion stimulation [10].

  • Central modulation of pain pathways: DHE penetrates the blood-brain barrier sufficiently to activate 5-HT1F receptors in the trigeminal nucleus caudalis (TNC), inhibiting glutamate release and reducing central sensitization [2] [6]. This effect manifests clinically as reduced cutaneous allodynia in migraine patients [2].

  • Normalization of brainstem activity: Functional MRI studies reveal that DHE modulates aberrant neuronal activity in the dorsal raphe nucleus and locus coeruleus, structures implicated in migraine pathogenesis [6]. This neuromodulatory effect persists beyond DHE's plasma half-life (9-13 hours), potentially explaining its prolonged therapeutic action [4] [6].

The differential receptor kinetics of DHE contribute to its clinical profile: slow dissociation from 5-HT1B/1D receptors (t½ > 8 hours) underlies its sustained effect and low headache recurrence rate (9-37%) compared to triptans (27-40%) [2] [6]. Additionally, DHE's activity at multiple receptor systems enables efficacy in triptan-resistant migraine through complementary pathways not fully engaged by selective 5-HT1B/1D agonists [2] [10].

Table 4: Comparative Mechanisms in Migraine Pathophysiology

Pathophysiological ProcessDHE's MechanismReceptors InvolvedBiological Outcome
Peripheral SensitizationInhibition of CGRP release5-HT1DReduced neurogenic inflammation
Cortical Spreading DepressionModulation of glutamate release5-HT1FDecreased cortical hyperexcitability
Central SensitizationActivation of descending inhibitory pathways5-HT1B/1D, α2Reduced allodynia
VasodilationConstriction of meningeal vessels5-HT1BNormalized vascular tone
Nociceptive TransmissionInhibition of TNC activation5-HT1F, D2Decreased pain signaling

Properties

CAS Number

35167-84-1

Product Name

Dihydroergonine

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C30H39N5O5

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C30H39N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,25+,29-,30+/m1/s1

InChI Key

QKMRPKVJXKAXHL-OLNIQZLRSA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C

Synonyms

dihydroergonine

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.